N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Mechanism of Action
Target of Action
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound. Thiazoles can interact with their targets in various ways, leading to different physiological effects . For instance, some thiazole derivatives can inhibit enzymes, stimulate or block receptors, or disrupt biochemical pathways
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, they can activate or stop biochemical pathways and enzymes . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives can have various effects, such as antimicrobial, antifungal, and antitumor effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and a phenylacetyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the thiazole ring and subsequent acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the environmental impact by minimizing solvent usage and reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-5-phenyl-1,3-thiazol-2-yl)acetamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)propionamide
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8(16)12-11(10-6-4-3-5-7-10)15-13(18-12)14-9(2)17/h3-7H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXKHIFHQNBHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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